![molecular formula C12H8F3N3O2S B15148058 N-(1,3-thiazol-2-yl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B15148058.png)
N-(1,3-thiazol-2-yl)-3-[(trifluoroacetyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-THIAZOL-2-YL)-3-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE is a synthetic organic compound that features a thiazole ring and a trifluoroacetamido group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-THIAZOL-2-YL)-3-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Trifluoroacetamido Group: The trifluoroacetamido group can be introduced via the reaction of an amine with trifluoroacetic anhydride.
Coupling to Benzamide: The final step involves coupling the thiazole and trifluoroacetamido intermediates to a benzamide core using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated synthesis equipment.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted amides or thioamides.
Applications De Recherche Scientifique
N-(1,3-THIAZOL-2-YL)-3-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(1,3-THIAZOL-2-YL)-3-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE depends on its specific application:
Enzyme Inhibition: It may bind to the active site of an enzyme, preventing substrate access and thus inhibiting enzyme activity.
Receptor Modulation: It may interact with specific receptors, altering their conformation and affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
N-(1,3-THIAZOL-2-YL)-3-(2,2,2-TRIFLUOROACETAMIDO)BENZOIC ACID: Similar structure but with a carboxylic acid group instead of a benzamide.
N-(1,3-THIAZOL-2-YL)-3-(2,2,2-TRIFLUOROACETAMIDO)PHENYLAMINE: Similar structure but with an amine group instead of a benzamide.
Uniqueness: N-(1,3-THIAZOL-2-YL)-3-(2,2,2-TRIFLUOROACETAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoroacetamido group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H8F3N3O2S |
|---|---|
Poids moléculaire |
315.27 g/mol |
Nom IUPAC |
N-(1,3-thiazol-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]benzamide |
InChI |
InChI=1S/C12H8F3N3O2S/c13-12(14,15)10(20)17-8-3-1-2-7(6-8)9(19)18-11-16-4-5-21-11/h1-6H,(H,17,20)(H,16,18,19) |
Clé InChI |
ZTMOWDFSDXDVCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C(=O)NC2=NC=CS2 |
Solubilité |
38.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B15147976.png)
![(S)-[(5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B15147991.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B15147992.png)
![2-(4-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15147997.png)
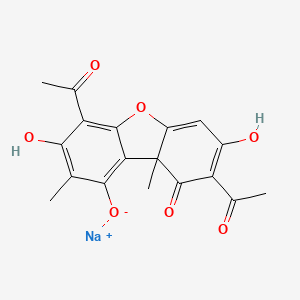
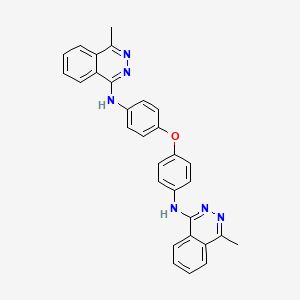
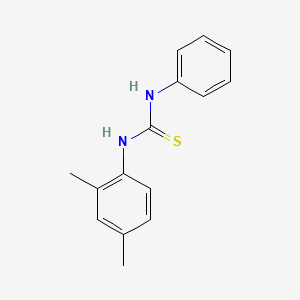

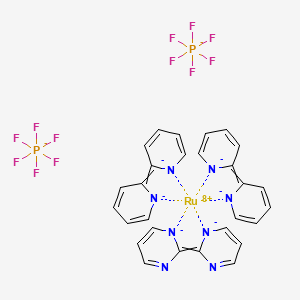
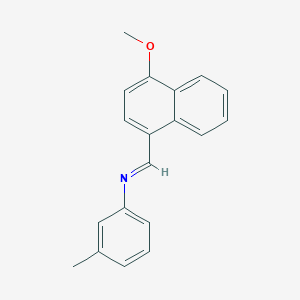
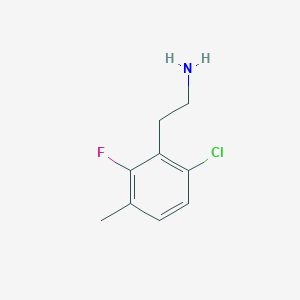
![5-[(2-Chlorophenyl)methylene]-2-thioxo-thiazolidin-4-one](/img/structure/B15148054.png)
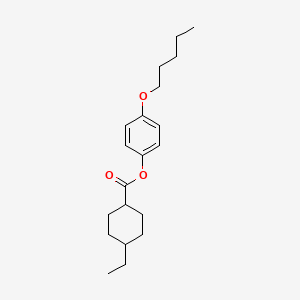
![Methyl 2-({[(4-methoxyphenoxy)acetyl]carbamothioyl}amino)benzoate](/img/structure/B15148073.png)
